molecular formula C15H20FN5O B2655100 4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-N-prop-2-enylpiperazine-1-carboxamide CAS No. 2380097-23-2

4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-N-prop-2-enylpiperazine-1-carboxamide

Cat. No. B2655100
CAS RN: 2380097-23-2
M. Wt: 305.357
InChI Key: VDRFWIWTOOZYOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-N-prop-2-enylpiperazine-1-carboxamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. It is a promising drug candidate for cancer immunotherapy due to its ability to enhance the anti-tumor immune response.

Scientific Research Applications

Metabolism and Pharmacokinetics

Studies have shed light on the metabolism and pharmacokinetic profiles of related compounds, offering insights into how these substances are processed within the human body. For instance, research on GSK1322322, a peptidase deformylase inhibitor, has revealed important data on its low plasma clearance and significant absorption after oral administration, highlighting the compound's systemic circulation predominance and the critical role of glucuronidation as a major pathway in humans (Donna B. Mamaril-Fishman et al., 2014). Such research underlines the importance of understanding drug metabolism for optimizing dosing and minimizing adverse effects.

Cancer Treatment

The compound and its analogs have been instrumental in the development of chemotherapy regimens, particularly in the treatment of cancers. Capecitabine, an oral fluoropyrimidine carbamate, exemplifies how modifications to the fluoropyrimidine structure can lead to drugs that are selectively activated in tumor sites, offering a promising approach to cancer therapy. Phase II studies have demonstrated the efficacy of capecitabine in combination with other drugs for treating metastatic breast cancer, showcasing its potential in providing effective and patient-friendly chemotherapy options (G. Schaller et al., 2007).

Enhancing Drug Safety and Efficacy

The exploration of "4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-N-prop-2-enylpiperazine-1-carboxamide" and related compounds has also focused on enhancing the safety and efficacy of chemotherapy. Research into the genetic and metabolic factors influencing patient responses to fluoropyrimidine-based treatments has been pivotal in developing personalized treatment plans that mitigate toxicity risks. Studies on the impact of DPYD gene variants on fluoropyrimidine toxicity highlight the significance of genetic screening in identifying patients at risk of severe adverse reactions, thereby informing dose adjustments and treatment choices (A. Loganayagam et al., 2013).

properties

IUPAC Name

4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)-N-prop-2-enylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN5O/c1-2-5-17-15(22)21-8-6-20(7-9-21)14-12(16)13(11-3-4-11)18-10-19-14/h2,10-11H,1,3-9H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRFWIWTOOZYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)N1CCN(CC1)C2=NC=NC(=C2F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.